molecular formula C17H17N3O4S B2666765 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide CAS No. 920378-85-4

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2666765
CAS No.: 920378-85-4
M. Wt: 359.4
InChI Key: WKZMKNYUULPVJV-UHFFFAOYSA-N
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Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide: is a complex organic compound that features a furan ring, a pyridazine ring, and a sulfonamide group

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the reaction of hydrazine with a 1,4-diketone.

    Coupling of Furan and Pyridazine Rings: The furan and pyridazine rings are coupled through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazine rings may facilitate binding to these targets, while the sulfonamide group could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(pyridazin-3-yloxy)ethyl)-4-methylbenzenesulfonamide
  • N-(2-(furan-2-yloxy)ethyl)-4-methylbenzenesulfonamide
  • N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Uniqueness

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide is unique due to the combination of the furan and pyridazine rings with the sulfonamide group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-13-4-6-14(7-5-13)25(21,22)18-10-12-24-17-9-8-15(19-20-17)16-3-2-11-23-16/h2-9,11,18H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZMKNYUULPVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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